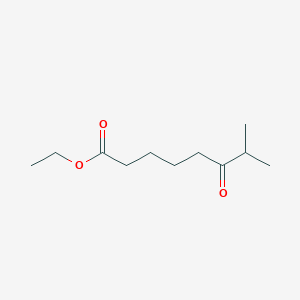

Ethyl 7-methyl-6-oxooctanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-methyl-6-oxooctanoate is an organic compound with the molecular formula C11H20O3. It is a light yellow oil with a molecular weight of 200.28 g/mol . This compound is used in various chemical synthesis processes and has applications in different scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 7-methyl-6-oxooctanoate can be synthesized through the esterification of 7-methyl-6-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed:

Oxidation: 7-methyl-6-oxooctanoic acid.

Reduction: 7-methyl-6-hydroxyoctanoate.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Ethyl 7-methyl-6-oxooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

作用機序

The mechanism of action of ethyl 7-methyl-6-oxooctanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. This interaction can influence various metabolic pathways and cellular processes.

類似化合物との比較

- Ethyl 6-oxoheptanoate

- Ethyl 8-methyl-7-oxononanoate

- Ethyl 5-methyl-4-oxohexanoate

Comparison: Ethyl 7-methyl-6-oxooctanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

生物活性

Ethyl 7-methyl-6-oxooctanoate is an organic compound that has garnered interest in various fields including biochemistry, pharmacology, and industrial applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from 7-methyl-6-oxooctanoic acid and ethanol. Its molecular formula is C10H18O3, and it features a carbonyl group that is pivotal for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. This process can influence various metabolic pathways, particularly those related to lipid metabolism and cellular signaling.

Key Mechanisms:

- Ester Hydrolysis : The compound can be hydrolyzed by esterases, leading to the release of biologically active metabolites.

- Enzyme Interaction : It interacts with specific enzymes involved in metabolic pathways, potentially modulating their activity.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Cytotoxic Effects : Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further exploration in cancer therapy.

- Anti-inflammatory Properties : Some studies have hinted at its role in reducing inflammation, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

Comparative Analysis

When compared to similar compounds such as ethyl 6-oxoheptanoate and ethyl 8-methyl-7-oxononanoate, this compound exhibits unique reactivity patterns due to its specific molecular structure. This distinctiveness may contribute to its varied biological activities and potential applications in research and industry.

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol. The presence of the ketone influences reaction kinetics and pathways.

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

-

Basic hydrolysis involves deprotonation of water by hydroxide, forming a tetrahedral intermediate that collapses to release the carboxylate .

Enolate Formation and Alkylation

The α-hydrogens adjacent to the ketone and ester groups are acidic (pKa ~12–14), enabling enolate formation. Alkylation reactions extend the carbon chain.

Key Observations :

-

Dialkylation is feasible due to two α-hydrogens, but steric hindrance from the methyl group at position 7 limits reactivity at position 2 .

-

Enolate regioselectivity favors alkylation at the less hindered α-position (C2) .

Reduction of the Ketone Group

The 6-oxo group is reduced to a hydroxyl or methylene group using catalytic hydrogenation or borohydride reagents.

Stereochemical Note :

-

Enzymatic reduction using ketoreductases (e.g., engineered KRED variants) achieves enantioselective synthesis of (R)- or (S)-6-hydroxy derivatives with >95% ee .

Condensation Reactions

The ketone participates in aldol and Claisen condensations, forming carbon-carbon bonds.

Mechanistic Pathway :

Halogenation and Subsequent Functionalization

The α-positions undergo halogenation, enabling further substitutions.

| Halogenation Method | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, PCl₃, CH₂Cl₂, 0°C | Ethyl 7-methyl-6-oxo-2-bromooctanoate | 60% | |

| Appel Reaction | CBr₄, PPh₃, CH₂Cl₂ | Ethyl 7-methyl-6-oxo-2-bromooctanoate | 75% |

Applications :

Decarboxylation and Thermal Decomposition

Thermal treatment induces decarboxylation, particularly under acidic conditions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (6 N), 120°C, 3 hours | 6-Methylheptan-2-one | 80% | |

| Pyrolysis (300°C) | 7-Methyl-6-octenoic acid ethyl ester | 45% |

Mechanism :

特性

IUPAC Name |

ethyl 7-methyl-6-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-4-14-11(13)8-6-5-7-10(12)9(2)3/h9H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMYXLOGIIOZHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475688 |

Source

|

| Record name | ETHYL 7-METHYL-6-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439864-61-6 |

Source

|

| Record name | ETHYL 7-METHYL-6-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。